N-(2-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-9-19-14(16-10)8-7-12(18-19)15(20)17-11-5-3-4-6-13(11)21-2/h3-9H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULAVYVTQAVBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention for its diverse biological activities, particularly in oncology and infectious disease research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C15H14N4O
- Molecular Weight : 270.30 g/mol
- CAS Number : Not specified in available data
The imidazo[1,2-b]pyridazine scaffold is recognized for its ability to interact with various biological targets, including kinases involved in cancer progression. Research indicates that derivatives of this scaffold can act as ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation.
Anticancer Activity
A series of studies have evaluated the anti-proliferative effects of imidazo[1,2-b]pyridazine derivatives against multiple cancer cell lines. For instance:
- Cell Lines Tested : A549 (non-small cell lung cancer), H460 (lung cancer), and others.
- Efficacy : Compounds derived from this scaffold exhibited IC50 values ranging from 0.02 μM to 20.7 μM against various cancer cell lines, indicating potent anti-cancer properties. Specifically, compounds A17 and A18 showed mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM respectively, leading to G1-phase cell cycle arrest and suppression of AKT and S6 phosphorylation .
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial potential of imidazo[1,2-b]pyridazine derivatives:
- Target Pathogen : Mycobacterium tuberculosis.
- Results : Certain derivatives demonstrated significant activity against M. tuberculosis, showcasing their potential as new therapeutic agents in treating tuberculosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the imidazo[1,2-b]pyridazine framework can enhance biological activity:
- Key Modifications : Substituents on the phenyl ring and variations in the carboxamide group were found to significantly affect potency and selectivity towards specific targets.
- Privileged Scaffold : The imidazo[1,2-b]pyridazine scaffold has been termed a "privileged scaffold" due to its versatility in yielding compounds with diverse biological activities .
Case Studies
Several case studies illustrate the compound's efficacy:
- Study on Lung Cancer Cells : Compounds derived from this scaffold were tested for their ability to induce apoptosis in A549 cells. Results indicated that treatment led to significant cell death via caspase activation pathways .
- In Vivo Studies : In a xenograft model using nude mice implanted with A549 cells, compound A17 demonstrated substantial tumor growth inhibition compared to controls .
Scientific Research Applications
Antifilarial Activity
Recent studies have explored the antifilarial properties of imidazo[1,2-b]pyridazines, including derivatives like N-(2-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide. Research indicates that compounds within this class exhibit significant activity against filarial parasites, which are responsible for diseases such as lymphatic filariasis. The synthesis and evaluation of these compounds have shown promising results in vitro and in vivo, suggesting their potential as therapeutic agents against parasitic infections .
Anticancer Properties
There is growing evidence that imidazo[1,2-b]pyridazine derivatives possess anticancer properties. Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. These findings position this compound as a candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, making it a potential lead for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Pharmacological Studies
Pharmacological investigations have highlighted the importance of the imidazo[1,2-b]pyridazine scaffold in drug design. Compounds like this compound have been synthesized to optimize their pharmacokinetic profiles and enhance bioavailability. These studies are crucial for understanding how modifications to the chemical structure can influence efficacy and safety .
Table: Summary of Key Studies Involving this compound
Comparison with Similar Compounds
N-(3-Fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
This analog replaces the methoxy group with a fluorine atom. Fluorine’s electronegativity enhances binding affinity in some contexts due to polar interactions, but its smaller size and electron-withdrawing nature may reduce solubility compared to the methoxy group.
Chlorophenyl and Indolyl Derivatives
Compounds such as (3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (cpd 4) and N-indolyl derivatives (cpd 28) highlight the impact of electron-withdrawing groups (e.g., chlorine) and aromatic heterocycles (e.g., indole). Indolyl groups introduce hydrogen-bonding capabilities, which may enhance receptor binding but complicate metabolic clearance .
Variations in Heterocyclic Cores
Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine
This structural difference may improve solubility but reduce passive diffusion across biological membranes .
Substituent Effects on Pharmacokinetics
Methyl Group at Position 2
The 2-methyl group in the target compound likely reduces metabolic oxidation by cytochrome P450 enzymes, enhancing plasma half-life relative to non-methylated analogs (e.g., cpd 29 in ) .
Carboxamide vs. Ester Derivatives
Ester-based analogs (e.g., ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) act as prodrugs, requiring enzymatic hydrolysis to release active carboxylic acids. In contrast, the carboxamide in the target compound is metabolically stable, enabling direct activity without biotransformation .
Activity and Selectivity
highlights compounds with methoxyphenyl groups exhibiting moderate to high biological activity (denoted to*), suggesting this substituent optimizes target interaction. For example, (S)-N-(1-(3-(2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)pyrrolidin-3-yl)-N-methylpyrrolidine-1-carboxamide shows marked efficacy, likely due to the methoxy group’s balance of electronic and steric effects .
Table 1: Key Comparisons of Structural Analogs
Preparation Methods
Core Formation via Condensation-Cyclization
The imidazo[1,2-b]pyridazine scaffold is typically synthesized through acid-catalyzed condensation of 3-aminopyridazine derivatives with α-ketoaldehydes or phenacyl bromides. For example, 6-chloropyridazin-3-amine reacts with phenylglyoxal monohydrate in 1,4-dioxane under reflux to yield the bicyclic intermediate. Microwave-assisted methods using sodium sulfide in aqueous ethanol have been reported to enhance purity and yield (75%) compared to conventional heating.
Methylation at Position 2
Methylation is achieved via nucleophilic substitution or alkylation. Sodium hydride in DMF facilitates O-methylation of hydroxy intermediates with methyl iodide, yielding 2-methyl derivatives. Alternative approaches employ methyl chloroformate in dichloromethane with triethylamine, though this method risks over-alkylation.
Carboxamide Coupling at Position 6
The 6-carboxamide group is introduced through aminolysis of a 6-chloro or 6-ester precursor. Reaction of 6-chloroimidazo[1,2-b]pyridazine with 2-methoxyaniline in the presence of potassium carbonate in DMF at 80°C provides the target compound. Alternatively, hydrolysis of a methyl ester intermediate (e.g., methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate) followed by amidation with EDCl/HOBt coupling reagents achieves the same product.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent for cyclization | 1,4-Dioxane | 93% vs. 56% (EtOH) |
| Methylation base | NaH (DMF) | 79% vs. 30% (K₂CO₃) |
| Coupling temperature | 80°C | 95% conversion |
Microwave irradiation reduces reaction times from 16 hours to 30 minutes for sulfide formation, improving crystallinity.
Reagent Stoichiometry
-
Excess methyl iodide (1.5 eq.) maximizes methylation efficiency.
-
Substrate-to-amine ratios of 1:1.2 prevent dimerization during carboxamide coupling.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the cyclization step minimizes side products like bis-benzylated derivatives. A tubular reactor with residence time of 10 minutes at 120°C achieves 85% yield, compared to 40% in batch processes.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 32 | 18 |
| E-Factor | 45 | 22 |
Solvent recovery systems for DMF and 1,4-dioxane reduce waste by 60%.
Analytical Validation and Impurity Profiling
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) reveals three main impurities:
-
Des-methyl intermediate (Rt 8.2 min, 0.3% area): Forms via incomplete methylation.
-
Hydrolyzed ester (Rt 10.1 min, 0.5% area): Arises from moisture exposure during amidation.
-
Dimerized byproduct (Rt 12.4 min, 0.7% area): Generated at elevated coupling temperatures.
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.85 (d, J=8.5 Hz, 1H, pyridazine-H), 6.95–7.25 (m, 4H, aryl-H).
-
HRMS : [M+H]⁺ calcd. for C₁₆H₁₅N₄O₂: 287.1134; found: 287.1138.
Challenges and Mitigation Strategies
Side Reactions
Crystallization Issues
The final compound exhibits polymorphism. Seeding with Form II crystals in ethyl acetate/heptane (3:1) ensures consistent morphology.
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-(2-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the imidazo[1,2-b]pyridazine core via cyclocondensation reactions. For example, 3-amino-6-chloropyridazine can react with dichloroacetone under refluxing 1,2-dimethoxyethane to form the fused ring system .
Functionalization : Introduce substituents (e.g., 2-methoxyphenyl and methyl groups) using nucleophilic substitutions or coupling reactions. For carboxamide attachment, activate the carboxylic acid group (e.g., via HATU/DMAP coupling) and react with 2-methoxyaniline .
Purification : Employ column chromatography or HPLC to isolate the product, followed by characterization via NMR and MS .
Basic: How can researchers structurally characterize this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and connectivity. For example, methoxy protons resonate at ~3.8–4.0 ppm, while aromatic protons in the imidazo-pyridazine core appear between 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 311.1144) .
- X-ray Crystallography : Resolve 3D conformation to analyze binding interactions with biological targets .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Kinase Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases like mTOR or phosphodiesterases, given structural similarities to kinase-inhibiting analogs .
- Antimicrobial Testing : Perform microbroth dilution assays against Mycobacterium tuberculosis or Gram-negative bacteria, as imidazo-pyridazine derivatives show activity in these models .
- Cytotoxicity Profiling : Screen against cancer cell lines (e.g., HCT-116 or MCF-7) using MTT assays, with IC values compared to reference drugs .
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Substituent Variation : Systematically modify substituents (e.g., replace methoxy with fluoro or methyl groups) to assess impact on potency. For example, shows cyclopropyl groups enhance kinase binding .
- Core Scaffold Optimization : Compare imidazo-pyridazine derivatives with pyridine or thiazole analogs to evaluate ring system influence .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions .
Advanced: How can contradictions in bioactivity data across studies be resolved?
Answer:
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
- Orthogonal Validation : Confirm kinase inhibition via thermal shift assays (TSA) alongside enzymatic assays .
- Meta-Analysis : Aggregate data from analogs (e.g., vs. 5) to identify trends in substituent effects on activity .
Advanced: What computational methods predict target interactions for this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., mTOR’s hinge region) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in GROMACS to assess binding stability over 100 ns trajectories .
- Free Energy Calculations : Apply MM/GBSA to quantify binding affinities and prioritize analogs .
Advanced: What strategies improve ADMET properties during optimization?
Answer:
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) at the 2-methyl position while monitoring logP changes .
- Metabolic Stability : Test microsomal stability in liver S9 fractions. Replace labile methoxy groups with bioisosteres (e.g., trifluoromethyl) .
- Toxicity Screening : Use zebrafish models to assess cardiotoxicity and hepatotoxicity early in development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
